molecular formula C13H21ClN2 B5883406 N'-[(2-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(2-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5883406
M. Wt: 240.77 g/mol
InChI Key: WBVZEEQPSGUXNK-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and two dimethylamine groups attached to an ethane backbone

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2/c1-4-16(10-9-15(2)3)11-12-7-5-6-8-13(12)14/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVZEEQPSGUXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with N-ethyl-N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
  • N’-[(2-chlorophenyl)methyl]-N’-methyl-N,N-dimethylethane-1,2-diamine
  • N’-[(2-chlorophenyl)methyl]-N’-propyl-N,N-dimethylethane-1,2-diamine

Uniqueness

N’-[(2-chlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

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